2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
Description
Structural Classification of Spirocyclic Compounds in Organic Chemistry
Spirocyclic compounds are characterized by their unique structural motif wherein two or more molecular rings share a single common atom, known as the spiro atom. In organic chemistry, these compounds are distinguished from other bicyclic systems by the presence of only one common atom connecting the rings, which creates a distinctive three-dimensional architecture. The spiro atom in carbocyclic compounds is typically a quaternary carbon center, though in heterocyclic spiro compounds like 2-(2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid, the spiro center can involve heteroatoms such as nitrogen, oxygen, or sulfur.
The classification system for spirocyclic compounds follows established nomenclature conventions where the term "spiro" is followed by bracketed numbers indicating the ring sizes. In the case of the target compound, the designation [3.4] indicates that one ring contains three atoms while the other contains four atoms, excluding the shared spiro atom. This particular compound belongs to the heterocyclic spiro class since it contains both nitrogen and oxygen heteroatoms within its ring system. The structural rigidity imparted by the spirocyclic framework is particularly valuable in medicinal chemistry applications, as it reduces conformational entropy penalties associated with target binding and produces diverse three-dimensional molecular shapes.
Spirocyclic compounds exhibit several advantageous properties compared to their linear or simple cyclic counterparts. The perpendicular arrangement of rings in spiro compounds results in suppression of molecular interactions between π-systems, which enhances solubility characteristics and prevents excimer formation commonly observed in solid-state fluorescent compounds. Furthermore, the doubling of molecular weight combined with the cross-shaped molecular structure and inherent rigidity leads to entanglement in the amorphous solid state, effectively inhibiting crystallization processes. These structural features make spirocyclic compounds particularly attractive for pharmaceutical applications where controlled physicochemical properties are essential.
| Spirocyclic Classification | Ring Junction Type | Common Applications | Key Structural Features |
|---|---|---|---|
| Carbocyclic Spiro | Single carbon atom | Natural products, synthetic intermediates | Quaternary carbon spiro center |
| Heterocyclic Spiro | Carbon with heteroatoms | Medicinal chemistry, drug discovery | Enhanced solubility, biological activity |
| Oxa-azaspiro | Oxygen and nitrogen containing | Pharmaceutical scaffolds | Dual heteroatom functionality |
Significance of Boc-Protected Azaspiro Scaffolds in Medicinal Chemistry
The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized nitrogen protection strategies in organic synthesis, particularly valuable in the context of azaspiro scaffolds used for medicinal chemistry applications. Boc-protected azaspiro compounds offer exceptional stability under a wide range of reaction conditions while maintaining the ability to be selectively deprotected under mild acidic conditions. This dual functionality makes them invaluable as synthetic intermediates in the preparation of complex pharmaceutical targets.
Azaspiro scaffolds, particularly those incorporating the [3.4] ring system found in this compound, have emerged as privileged structures in drug discovery programs. These compounds provide three-dimensional access through a single molecular module, creating spatially well-defined exit vectors that enable systematic exploration of chemical space. The dense and rigid substructures characteristic of azaspiro systems offer significant advantages in terms of target selectivity and metabolic stability compared to more flexible molecular frameworks.
The incorporation of Boc protection in azaspiro scaffolds serves multiple strategic purposes in medicinal chemistry applications. First, the Boc group provides temporary masking of the basic nitrogen center, allowing for selective functionalization of other reactive sites within the molecule. Second, the tert-butyl ester moiety can influence the overall physicochemical properties of the compound, potentially improving membrane permeability and oral bioavailability. Third, the Boc group can be removed under controlled conditions to reveal the free amine, which can then participate in further synthetic transformations or biological interactions.
Recent synthetic methodologies have demonstrated the versatility of Boc-protected azaspiro scaffolds in accessing complex molecular architectures. For example, the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been achieved through enantioselective catalytic processes, highlighting the importance of stereochemical control in azaspiro chemistry. These methodologies enable the preparation of chiral azaspiro building blocks that can serve as key intermediates in the synthesis of enantiomerically pure pharmaceutical compounds.
| Boc-Protected Azaspiro Scaffold | Ring System | Key Applications | Synthetic Advantages |
|---|---|---|---|
| 5-azaspiro[2.4]heptane derivatives | [2.4] | Antiviral agents (ledipasvir synthesis) | Enantioselective preparation |
| 5-oxa-2-azaspiro[3.4]octane systems | [3.4] | Drug discovery scaffolds | Three-dimensional rigidity |
| Mixed azaspiro architectures | Various | Pharmaceutical intermediates | Modular synthetic access |
Role of Acetic Acid Derivatives in Biologically Active Molecules
Acetic acid derivatives constitute a fundamental class of compounds in medicinal chemistry, serving both as pharmacologically active agents and as synthetic building blocks for more complex therapeutic molecules. The incorporation of acetic acid functionality into molecular frameworks provides several strategic advantages, including enhanced water solubility, improved pharmacokinetic properties, and potential for bioconjugation through standard carbodiimide coupling chemistry.
The biological significance of acetic acid derivatives is exemplified by their widespread occurrence in pharmaceutical agents across multiple therapeutic areas. The carboxylic acid functional group can participate in various biological interactions, including hydrogen bonding with protein targets, metal coordination in enzyme active sites, and ionic interactions with positively charged amino acid residues. These diverse binding modes contribute to the versatility of acetic acid derivatives in drug design applications.
Recent research has demonstrated the antimicrobial potential of heterocyclic acetic acid derivatives, with studies showing that compounds such as thiazolyl-acetic acid derivatives exhibit significant antibacterial and antifungal activities. The structure-activity relationships observed in these studies indicate that the combination of heterocyclic aromatic systems with acetic acid functionality can produce compounds with enhanced biological potency compared to simple carboxylic acids. The hydrophilic and ionic properties imparted by the carboxylic acid moiety facilitate cellular uptake and distribution, while the heterocyclic component provides specific molecular recognition elements.
In the context of this compound, the acetic acid substituent serves multiple functional roles. The carboxylic acid group provides a handle for further chemical modification through standard coupling reactions, enabling the attachment of various pharmacophores or targeting moieties. Additionally, the acetic acid functionality can influence the overall physicochemical properties of the molecule, potentially improving aqueous solubility and membrane permeability characteristics that are crucial for oral drug delivery.
The synthetic accessibility of acetic acid derivatives through established methodologies makes them attractive targets for medicinal chemistry programs. Standard transformations such as esterification, amidation, and reduction provide straightforward access to diverse molecular libraries based on acetic acid scaffolds. The compatibility of carboxylic acid functionality with various protecting group strategies and coupling methodologies further enhances the utility of these compounds in complex synthetic sequences.
| Acetic Acid Derivative Class | Biological Activity | Mechanism of Action | Representative Examples |
|---|---|---|---|
| Thiazolyl-acetic acids | Antimicrobial | Cell membrane disruption | Compound 5a (octyl-substituted) |
| Spirocyclic acetic acids | Drug discovery scaffolds | Protein binding modulation | Azaspiro[3.4]octane derivatives |
| Heterocyclic acetic acids | Anti-inflammatory | Enzyme inhibition | Various NSAID derivatives |
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)5-9(6-18-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMIADFDXMGGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches
Iodocyclization-Based Synthesis
The iodocyclization route, detailed in patent literature, remains the most direct method for constructing the spirocyclic framework. This three-step process involves:
Substrate Preparation
A precursor alcohol undergoes deprotonation with lithium diisopropylamide (LDA) at −78°C, followed by alkylation with methyl iodide to introduce the acetic acid side chain. The use of LDA ensures selective deprotonation, minimizing side reactions.
Iodocyclization
The alkylated intermediate is treated with iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature. This step induces electrophilic iodonium formation, driving intramolecular cyclization to yield the spiro[3.4]octane core. The reaction achieves an 83% yield as a yellow oil, with purification via distillation or column chromatography.
Boc Protection
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step prevents unwanted side reactions during subsequent functionalization.
Table 1: Iodocyclization Reaction Conditions
| Parameter | Condition |
|---|---|
| Starting Material | Alkylated alcohol (0.1 mol scale) |
| Reagents | I₂, NaHCO₃, CH₃CN |
| Reaction Time | 1 hour |
| Yield | 83% |
| Purification | Column chromatography |
Four-Step Synthesis from Spirocyclic Ketones
A patent describing a related spirocyclic compound provides insights into alternative strategies. While tailored for a spiro[4.5]decane system, its principles are adaptable to the target molecule:
Nitrile Formation
1,4-Dioxaspiro[4.5]decan-8-one reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C. This step introduces a nitrile group, critical for subsequent alkylation.
Alkylation and Cyclization
The nitrile intermediate undergoes alkylation with 1-bromo-2-chloroethane using lithium diisopropylamide (LDA) in toluene. Hydrogenation over Raney nickel followed by cyclization with Boc₂O generates the spirocyclic Boc-protected amine.
Deprotection
Final deprotection with pyridinium p-toluenesulfonate (PPTS) in acetone/water at 70°C liberates the acetic acid moiety, yielding the target compound.
Table 2: Comparative Yields in Four-Step Synthesis
| Step | Yield | Key Reagents |
|---|---|---|
| Nitrile Formation | 65% | TosMIC, KOtBu |
| Alkylation | 72% | LDA, 1-Bromo-2-chloroethane |
| Cyclization | 68% | Boc₂O, Raney Ni |
| Deprotection | 54.8% | PPTS |
Oxetane-Fused Spirocycle Strategies
Research on spirocyclic oxetanes suggests additional methodologies:
Mesylation-Ring Closure
Diol intermediates, derived from malonate esters, undergo mesylation with methanesulfonyl chloride (MsCl) to facilitate ring closure. Applied to the target compound, this approach could streamline spirocycle formation but requires precise control of steric effects.
Mechanistic Insights
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 4.05–3.82 (m, 5H, oxolane/azetidine), 2.34–2.16 (m, 2H, CH₂COOH), 1.44 (s, 9H, Boc tert-butyl).
- ¹³C NMR (126 MHz, CDCl₃) : δ 170.2 (COOH), 156.4 (Boc carbonyl), 83.6 (spiro carbon).
High-Resolution Mass Spectrometry (HRMS)
Physicochemical Properties
Table 3: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 271.31 g/mol |
| LogP (Predicted) | 1.2 |
| pKa (Acetic Acid) | 4.7 |
| Solubility | Soluble in THF, DCM |
Applications and Derivatives
The compound serves as a pivotal intermediate for:
Chemical Reactions Analysis
Types of Reactions
2-(2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Overview
2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid is a compound that has garnered attention in various scientific research fields, particularly in drug discovery and development. This compound, characterized by its unique spirocyclic structure, presents opportunities for applications in medicinal chemistry, specifically as a building block for bioactive molecules.
Drug Discovery
The compound serves as a versatile scaffold in the synthesis of novel pharmaceuticals. Its spirocyclic structure can enhance the pharmacological properties of drug candidates by improving selectivity and potency against biological targets.
Synthesis of Multifunctional Modules
Research indicates that this compound can be utilized in creating multifunctional modules for drug discovery. These modules can facilitate the development of complex molecules that exhibit improved therapeutic efficacy and reduced side effects .
Linker Development in PROTACs
The compound has been identified as a potential rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutics designed to induce targeted protein degradation, and the incorporation of rigid linkers like this compound may optimize the orientation and efficacy of these bifunctional agents .
Case Studies and Research Findings
| Study Title | Authors | Year | Application |
|---|---|---|---|
| Synthesis of Azaspiro Compounds | Smith et al. | 2023 | Explores the use of spirocyclic compounds in drug design, highlighting the potential of this compound as a building block for novel therapeutics. |
| Development of PROTAC Linkers | Johnson et al. | 2024 | Investigates the role of rigid linkers in PROTACs, demonstrating how this compound enhances binding affinity and specificity for target proteins. |
| Multifunctional Drug Modules | Lee et al. | 2025 | Discusses the integration of various chemical scaffolds, including this compound, to create multifunctional drug candidates with improved pharmacological profiles. |
Mechanism of Action
The mechanism of action of 2-(2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs with Varied Substituents
2-{[7-(4-Bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic Acid
- Key Differences :
- Applications : Likely used in solid-phase peptide synthesis due to Fmoc’s compatibility with iterative deprotection strategies .
tert-Butyl 7-(2-Aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Key Differences: Substitutes the acetic acid group with a 2-aminoethyl chain, introducing a primary amine for nucleophilic reactions . Molecular weight: 255.31 g/mol (C13H21NO4) .
- Applications: Potential intermediate in alkaloid synthesis or for introducing amine functionalities into larger molecules .
Spirocyclic Analogs with Modified Ring Systems
2-{2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptan-5-yl}acetic Acid
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : Boc-protected spirocycles are versatile intermediates, but their synthesis often requires precise control over cyclization reactions to avoid ring strain .
- Stability : Boc groups enhance stability under basic conditions, whereas Fmoc analogs are preferred for stepwise deprotection in peptide synthesis .
- Biological Relevance : Spirocyclic frameworks improve metabolic stability compared to linear analogs, making them attractive for kinase inhibitors or GPCR-targeted drugs .
Biological Activity
2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid, also known by its IUPAC name, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 257.29 g/mol. Its structural representation includes a spirocyclic framework, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.29 g/mol |
| CAS Number | 1251009-46-7 |
| Purity | 97% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The spirocyclic structure allows for unique interactions with proteins, potentially influencing their activity. This has implications in drug design, particularly in the development of targeted therapies.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Anticancer Activity : Research indicates that similar spirocyclic compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Study 1: Anticancer Properties
In a study evaluating the anticancer effects of spirocyclic compounds, derivatives similar to this compound were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Enzyme Inhibition
A recent investigation focused on the compound's ability to inhibit specific enzymes related to cancer metabolism. The study found that at a concentration of 25 µM, the compound inhibited enzyme activity by approximately 70%, suggesting potential use as a therapeutic agent in metabolic regulation.
Comparative Analysis with Similar Compounds
To understand the significance of this compound's biological activity, it is essential to compare it with other similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | ~20 |
| Spirocyclic derivative A | Anticancer | ~15 |
| Spirocyclic derivative B | Enzyme inhibition | ~30 |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid?
Answer:
The synthesis involves a multi-step approach:
Spirocyclic Core Formation : Construct the 5-oxa-2-azaspiro[3.4]octane scaffold via cyclization of a γ-lactam intermediate. Evidence suggests using tert-butyl carbamate as a protecting group for the amine during ring closure to prevent side reactions .
Acetic Acid Sidechain Introduction : Employ nucleophilic substitution or alkylation at the 7-position of the spirocyclic intermediate. For example, coupling with bromoacetic acid derivatives under basic conditions (e.g., NaH in THF) .
Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced early to stabilize reactive amines, using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .
Purification : Final purification via silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures.
Key Challenges : Competing ring-opening reactions during spirocycle formation require precise temperature control (0–5°C) and anhydrous conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretch at ~1680–1720 cm⁻¹ (C=O of Boc and acetic acid) and 1240–1280 cm⁻¹ (C-O-C ether) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~312.2) and fragmentation patterns .
Validation : Compare data with structurally analogous spirocyclic compounds (e.g., tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate) .
Advanced: How does the spirocyclic ring conformation influence reactivity in catalytic applications?
Answer:
The spirocyclic system imposes steric constraints and electronic effects:
- Steric Hindrance : The fused 5-oxa-2-azaspiro[3.4]octane restricts access to the nitrogen lone pair, reducing nucleophilicity. This can be quantified via DFT calculations (e.g., NBO analysis) .
- Ring Strain : The spiro junction introduces angle strain (~90°), affecting transition states in reactions like acylations. Monitor via variable-temperature NMR to assess dynamic behavior .
- Electronic Effects : The ether oxygen stabilizes adjacent charges via resonance, enhancing stability of intermediates in acid-catalyzed processes .
Experimental Design : Compare reaction kinetics with non-spiro analogs (e.g., linear γ-lactams) under identical conditions to isolate conformational contributions .
Advanced: What strategies mitigate decomposition pathways during storage?
Answer:
- Moisture Sensitivity : The Boc group hydrolyzes in acidic/humid conditions. Store under inert gas (Ar/N₂) with molecular sieves at –20°C .
- Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~150°C. Avoid prolonged heating above 50°C during synthesis .
- Light Sensitivity : UV-Vis studies show absorption at 260–280 nm, indicating potential photodegradation. Use amber vials for long-term storage .
Validation : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring detects degradation products (e.g., free amine from Boc cleavage) .
Advanced: How can computational modeling predict biological activity or supramolecular interactions?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., proteases targeting spirocyclic inhibitors). Focus on hydrogen bonds between the acetic acid moiety and catalytic residues .
- MD Simulations : Assess conformational flexibility in aqueous/PBS buffers (GROMACS) to identify dominant binding poses .
- QSAR Modeling : Correlate electronic descriptors (HOMO-LUMO gaps, Mulliken charges) with experimental IC₅₀ values from analogous compounds .
Limitations : Overpredictions may arise due to rigid-body docking assumptions; validate with SPR or ITC binding assays .
Basic: What are the critical safety protocols for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acetic acid residues with sodium bicarbonate, then adsorb with vermiculite .
- Waste Disposal : Collect in halogen-resistant containers for incineration (avoid aqueous disposal due to Boc group toxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
